Circumdatin H
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Overview
Description
Circumdatin H is an alkaloid compound isolated from the fungus Aspergillus ochraceus. It belongs to a group of benzodiazepine alkaloids known for their biological activities, including inhibition of the mitochondrial respiratory chain . This compound, along with other circumdatins, has shown potential in various scientific research fields due to its unique chemical structure and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The first total synthesis of Circumdatin H was reported starting from anthranilic acid . The synthesis involves multiple steps, including the formation of key intermediates and the final cyclization to form the benzodiazepine core. Specific reaction conditions, such as the use of thionyl chloride and toluene for reflux, are employed in the preparation of intermediates .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. The compound is typically synthesized in laboratory settings for research purposes.
Chemical Reactions Analysis
Types of Reactions: Circumdatin H undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and studying its properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired transformation, with typical conditions involving controlled temperatures and specific solvents.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Circumdatin H serves as a valuable compound for studying benzodiazepine alkaloids and their chemical properties.
Biology: The compound’s ability to inhibit the mitochondrial respiratory chain makes it a useful tool for studying cellular respiration and energy production.
Medicine: this compound’s biological activities, including its potential antitumor and antibiotic properties, have garnered interest in medical research.
Industry: While not widely used in industrial applications, this compound’s unique properties make it a subject of interest for developing new bioactive compounds.
Mechanism of Action
Circumdatin H exerts its effects by inhibiting the mitochondrial respiratory chain, specifically targeting NADH oxidase activity . This inhibition disrupts the electron transfer chain, leading to decreased cellular respiration and energy production. The compound’s molecular targets and pathways involve interactions with mitochondrial enzymes and proteins, making it a valuable tool for studying mitochondrial function.
Comparison with Similar Compounds
Circumdatin H is part of a group of benzodiazepine alkaloids, including Circumdatin C, Circumdatin D, Circumdatin E, Circumdatin F, and Circumdatin G . These compounds share a similar core structure but differ in their functional groups and biological activities. This compound and Circumdatin E are particularly notable for their ability to inhibit the mitochondrial respiratory chain . The unique tetrahydropyrrole ring in this compound distinguishes it from other circumdatins, contributing to its specific biological properties.
Conclusion
This compound is a fascinating compound with significant potential in scientific research. Its unique chemical structure and biological activities make it a valuable tool for studying various biochemical processes and developing new bioactive compounds. Continued research on this compound and related benzodiazepine alkaloids will likely uncover further applications and insights into their mechanisms of action.
Properties
CAS No. |
868528-39-6 |
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Molecular Formula |
C20H17N3O3 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(2S)-18-methoxy-6,14,22-triazapentacyclo[12.8.0.02,6.08,13.016,21]docosa-1(22),8,10,12,16(21),17,19-heptaene-7,15-dione |
InChI |
InChI=1S/C20H17N3O3/c1-26-12-8-9-15-14(11-12)20(25)23-16-6-3-2-5-13(16)19(24)22-10-4-7-17(22)18(23)21-15/h2-3,5-6,8-9,11,17H,4,7,10H2,1H3/t17-/m0/s1 |
InChI Key |
MLEAYJRUKNTODR-KRWDZBQOSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C3[C@@H]4CCCN4C(=O)C5=CC=CC=C5N3C2=O |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3C4CCCN4C(=O)C5=CC=CC=C5N3C2=O |
Origin of Product |
United States |
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